Cycloxydim

Description

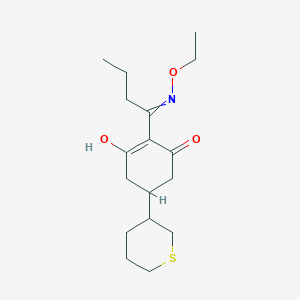

Structure

3D Structure

Properties

Molecular Formula |

C17H27NO3S |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

2-(N-ethoxy-C-propylcarbonimidoyl)-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3 |

InChI Key |

GGWHBJGBERXSLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cycloxydim on Acetyl-CoA Carboxylase (ACCase)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloxydim is a cyclohexanedione (DIM) herbicide that provides post-emergence control of grass weeds.[1] Its herbicidal activity stems from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway.[1][2] This guide elucidates the molecular mechanism of this compound's inhibitory action, details the basis of its selectivity, presents quantitative inhibition data, outlines common resistance mechanisms, and provides standardized experimental protocols for research purposes.

Introduction to ACCase and this compound

Acetyl-CoA Carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3] This reaction is the first committed step in the de novo biosynthesis of fatty acids in plants.[1][4] Fatty acids are essential for the formation of cell membranes, signaling molecules, and energy storage, making ACCase a vital enzyme for plant survival.

In the plant kingdom, two distinct forms of plastidic ACCase exist:

-

Heteromeric ACCase: Found in most dicotyledonous (broadleaf) plants, it is composed of multiple protein subunits. This form is generally insensitive to this compound.[2][5]

-

Homomeric ACCase: Found in the chloroplasts of most grass species (monocots), this is a large, multi-domain polypeptide. This form is the target of this compound and other ACCase-inhibiting herbicides.[2][5]

This structural dichotomy is the primary basis for the selective herbicidal activity of this compound against grasses while leaving most broadleaf crops unharmed.

Molecular Mechanism of Inhibition

This compound exerts its inhibitory effect by targeting the Carboxyltransferase (CT) domain of the homomeric ACCase enzyme.[2][6][7] The mechanism proceeds as follows:

-

Binding to the CT Domain: this compound binds to a specific site within the CT domain, which is responsible for transferring the carboxyl group from biotin to acetyl-CoA.[3][6]

-

Overlapping but Distinct Binding Pockets: The binding site for DIM herbicides like this compound is located at the dimer interface of the CT domain.[7][8][9] It partially overlaps with the binding site of another class of ACCase inhibitors, the aryloxyphenoxypropionates (FOPs), but the interactions are distinct.[3][8]

-

Inhibition of Catalysis: By occupying this site, this compound competitively inhibits the binding of the substrate, acetyl-CoA.[6] This physically obstructs the transfer of the carboxyl group, preventing the formation of malonyl-CoA.[4]

-

Cessation of Fatty Acid Synthesis: The blockage of malonyl-CoA production halts the entire fatty acid synthesis pathway. This leads to a rapid depletion of essential lipids required for building and maintaining cell membranes.[2]

-

Cellular Disruption and Plant Death: The loss of membrane integrity causes leakage of cellular contents, cessation of growth, and ultimately, cell death, leading to the demise of the susceptible plant.[2]

Visualization: Metabolic Pathway Inhibition

The following diagram illustrates the role of ACCase in the fatty acid synthesis pathway and the specific point of inhibition by this compound.

Quantitative Inhibition Data

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[10] The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity.[11][12]

The sensitivity of ACCase to this compound varies significantly depending on the plant species and the presence of resistance-conferring mutations. Below is a table summarizing representative inhibition data.

| Plant Species | ACCase Allele (Mutation) | IC50 (µM) for this compound | Resistance Level | Reference |

| Alopecurus myosuroides | Wild Type (Ile-1781) | ~ 1.5 - 2.5 | Susceptible | [13] |

| Alopecurus myosuroides | Mutant (Leu-1781) | > 100 | Resistant | [13] |

| Alopecurus myosuroides | Wild Type (Ile-2041) | ~ 1.5 - 2.5 | Susceptible | [13] |

| Alopecurus myosuroides | Mutant (Asn-2041) | ~ 3.0 - 4.0 | Susceptible | [13] |

| Avena fatua | Susceptible Biotype (S1) | GR50 = 4.7 g a.i./ha | Susceptible | [5] |

| Avena fatua | Resistant Biotype (R4) | GR50 = 31.8 g a.i./ha | Resistant | [5] |

*Note: GR50 values represent the dose required to reduce plant growth by 50% in whole-plant assays, which correlates with biochemical IC50 values.

Mechanisms of Target-Site Resistance

The widespread use of ACCase inhibitors has led to the evolution of resistant weed biotypes. The predominant mechanism is target-site resistance (TSR), which involves single nucleotide polymorphisms (SNPs) in the ACCase gene that result in amino acid substitutions within the CT domain.[5][14][15] These substitutions can reduce the binding affinity of this compound, rendering the enzyme less sensitive to inhibition.

| Amino Acid Position* | Substitution | Effect on this compound Sensitivity | Notes |

| 1781 | Isoleucine → Leucine (Ile1781Leu) | High Resistance | Confers broad cross-resistance to both DIM and FOP herbicides.[13][14] |

| 2078 | Aspartate → Glycine (Asp2078Gly) | High Resistance | Primarily confers resistance to DIM herbicides.[3] |

| 2041 | Isoleucine → Asparagine (Ile2041Asn) | No or minimal effect | Primarily confers resistance to FOP herbicides, with little impact on DIMs like this compound.[2][6][13] |

| 2027 | Tryptophan → Cysteine (Trp2027Cys) | No effect | Confers resistance to FOPs only.[3] |

*Position numbers correspond to the Alopecurus myosuroides ACCase sequence.

Experimental Protocols

Protocol for ACCase Extraction and In Vitro Inhibition Assay

This protocol describes a method for extracting active ACCase from plant tissue and determining its sensitivity to this compound.

I. Materials and Reagents:

-

Plant Tissue: 1-2 g of young, actively growing leaf tissue from a susceptible grass species (e.g., barley, barnyard grass).[16]

-

Extraction Buffer (4°C): 100 mM Tricine-HCl (pH 8.0), 10% (v/v) glycerol, 1 mM EDTA, 20 mM DTT, 0.5% (w/v) polyvinylpyrrolidone (PVPP), 1 mM phenylmethylsulfonyl fluoride (PMSF), 2 mM benzamidine hydrochloride.[16]

-

Assay Buffer: 100 mM Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃ (or H¹⁴CO₃⁻ for radiometric assay), 25 mM ATP.[17]

-

Substrate: 4.5 mM Acetyl-CoA (lithium salt).[17]

-

Inhibitor: this compound stock solution in DMSO.

II. Enzyme Extraction Procedure:

-

Grind 1 g of leaf tissue to a fine powder in a pre-chilled mortar with liquid nitrogen.[16]

-

Homogenize the frozen powder in 10 mL of ice-cold extraction buffer.[16]

-

Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

-

Centrifuge at 25,000 x g for 20 minutes at 4°C to remove cell debris.[16]

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using the Bradford method.[16]

III. ACCase Activity Assay (Colorimetric Method): This assay indirectly measures ACCase activity by quantifying the ADP produced, which is then used to measure phosphate. A malachite green-based assay is suitable for this.[17]

-

Prepare a reaction mixture in a microplate well containing 25 µL of enzyme extract, 150 µL of assay buffer, and 25 µL of this compound solution at various concentrations (e.g., 0 to 100 µM). Include a no-inhibitor control.[17]

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding 25 µL of 4.5 mM acetyl-CoA.[17]

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by adding a quenching agent (e.g., acid).

-

Add malachite green reagent to quantify the inorganic phosphate released from ATP hydrolysis during the reaction.

-

Read the absorbance at ~620-650 nm.

IV. Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Molecular Analysis of Target-Site Resistance

This protocol outlines the workflow to identify point mutations in the ACCase gene.

I. Materials:

-

Genomic DNA extraction kit suitable for plants.

-

PCR primers designed to flank the CT domain of the grass ACCase gene.

-

High-fidelity DNA polymerase and PCR reagents.

-

DNA sequencing service.

II. Methodology:

-

DNA Extraction: Extract high-quality genomic DNA from leaf tissue of both suspected resistant and known susceptible plant biotypes.

-

PCR Amplification: Amplify the ~3,300 bp region encoding the CT domain using established primers. Use a high-fidelity polymerase to minimize PCR errors.

-

Purification: Purify the PCR product to remove primers and dNTPs.

-

Sequencing: Send the purified PCR product for Sanger sequencing. Sequence both the forward and reverse strands for accuracy.

-

Sequence Analysis:

-

Assemble the forward and reverse sequence reads.

-

Translate the nucleotide sequence into its corresponding amino acid sequence.

-

Align the sequence from the resistant plant against the sequence from the susceptible plant and a reference sequence (e.g., from GenBank).

-

Identify any non-synonymous mutations (nucleotide changes that result in an amino acid substitution) at known resistance-conferring positions (e.g., 1781, 2078).[14]

-

Visualization: Experimental Workflow for Resistance Analysis

This diagram outlines the logical flow from field observation to molecular confirmation of target-site resistance.

References

- 1. fao.org [fao.org]

- 2. scielo.br [scielo.br]

- 3. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Isoleucine Residue within the Carboxyl-Transferase Domain of Multidomain Acetyl-Coenzyme A Carboxylase Is a Major Determinant of Sensitivity to Aryloxyphenoxypropionate But Not to Cyclohexanedione Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differences in the molecular basis of resistance to the cyclohexanedione herbicide sethoxydim in Lolium multiflorum : Rothamsted Research [repository.rothamsted.ac.uk]

- 15. Evolution of generalist resistance to herbicide mixtures reveals a trade-off in resistance management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 17. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

Cycloxydim chemical structure and properties

An In-depth Technical Guide to Cycloxydim for Researchers and Scientists

Introduction

This compound is a selective, systemic, post-emergence herbicide belonging to the cyclohexanedione oxime chemical class (DIMs).[1][2][3] It is primarily utilized for the control of annual and perennial grass weeds in a wide range of broad-leaved crops, including soybeans, sugar beet, oilseed rape (canola), potatoes, and various vegetables.[1][4][5] Its mode of action provides targeted elimination of grassy weeds without causing harm to dicotyledonous crops.[3] this compound is absorbed rapidly through the foliage and translocated to the meristematic tissues, or growing points, of the plant.[1][5]

Synonyms: BAS 517 H, Focus, Stratos, Laser[2][6][7] Chemical Class: Cyclohexanedione (DIM) herbicide[1]

Chemical Structure and Physicochemical Properties

This compound is a beta-diketone that is cyclohexa-1,3-dione substituted at position 2 by an N-ethoxybutanimidoyl group and at position 5 by a tetrahydro-2H-thiopyran-3-yl group.[4]

-

IUPAC Name: (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one[8][9]

-

CA Name: 2-[1-(ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one[8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colourless, odourless crystals (pure); Yellowish to amber liquid or dark brown oil (technical grade). | [1][11] |

| Melting Point | ~41 °C | [7][11][12] |

| Boiling Point | 450.2 °C (Predicted) | [4][7] |

| Density | 1.12 - 1.139 g/cm³ (at 20 °C) | [4][7][11] |

| Vapour Pressure | <0.01 mPa (at 20 °C) | [11] |

| Water Solubility | 40 mg/L (at 20 °C) | [11][12] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, dichloromethane, ethyl acetate, toluene (>1000 g/kg at 20 °C). | [11] |

| Partition Coefficient (logP) | ~1.36 (pH 7, 25 °C) | [11] |

| pKa | ~4.17 | [11] |

| Stability | Stable at room temperature for 1 year; unstable above 30 °C. Decomposes at ~127 °C. | [11] |

Mechanism of Action: ACCase Inhibition

This compound's herbicidal activity stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3][8] ACCase is a critical enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids in the chloroplasts of plants.[8][13][14]

By blocking ACCase, this compound halts the production of fatty acids, which are essential components for building and maintaining cell membranes.[1][3] This disruption of lipid formation leads to a cessation of cell division and growth, particularly in the meristematic regions (growing points) of susceptible grass species.[1] The selectivity of this compound is attributed to the structural differences in the ACCase enzyme between monocot (grasses) and dicot (broadleaf) plants; the enzyme in broadleaf plants is significantly less sensitive to inhibition by cyclohexanedione herbicides.[3][15][16]

References

- 1. This compound: A Post-Emergence Herbicide for Grass Weed Control [jindunchemical.com]

- 2. medkoo.com [medkoo.com]

- 3. How this compound Delivers Targeted Weed Control in Modern Farming [jindunchemical.com]

- 4. This compound | 99434-58-9 [chemicalbook.com]

- 5. This compound Herbicide: Targeted Grass Weed Control for High-Yield Crops [jindunchemical.com]

- 6. This compound | C17H27NO3S | CID 135499147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. fao.org [fao.org]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | ENvironmental inFOrmation [enfo.hu]

- 12. This compound, 101205-02-1 [thegoodscentscompany.com]

- 13. fao.org [fao.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

Cycloxydim: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of Cycloxydim in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering precise data and methodologies to support further research and application.

Introduction to this compound

This compound is a post-emergence herbicide belonging to the cyclohexanedione class of chemicals. It is primarily used to control a wide range of annual and perennial grass weeds in various broadleaf crops. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. Understanding the solubility of this compound in organic solvents is paramount for developing stable and effective formulations, as well as for designing analytical methods for quality control and residue analysis.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been determined at 20°C. The data reveals that this compound exhibits high solubility in several common polar and non-polar organic solvents. The quantitative solubility data is summarized in the table below for easy comparison.

| Organic Solvent | Solubility (g/kg) at 20°C | Classification |

| Acetone | >1000 | Very Soluble |

| Ethanol | >1000 | Very Soluble |

| Dichloromethane | >1000 | Very Soluble |

| Ethyl Acetate | >1000 | Very Soluble |

| Toluene | >1000 | Very Soluble |

| n-Hexane | 29 | Soluble |

| Chloroform | - | Slightly Soluble |

| Methanol | - | Slightly Soluble |

Data sourced from publicly available literature. The classification is based on general solubility definitions.

Experimental Protocols for Solubility Determination

The determination of the solubility of active ingredients like this compound in organic solvents is crucial for regulatory purposes and product development. The Collaborative International Pesticides Analytical Council (CIPAC) has established standardized methods for such assessments. The most relevant method for determining the solubility of technical materials in organic solvents is CIPAC Method MT 181 .

Principle of the Method

The CIPAC MT 181 method is designed to determine the solubility of a test substance in an organic solvent within predefined ranges, particularly for solubilities above 10 g/L.[1][2] The methodology involves a two-step process: a preliminary test to approximate the solubility, followed by a more precise determination.

Apparatus and Reagents

-

Apparatus:

-

Stoppered graduated cylinders (10 ml)

-

Thermostatically controlled water bath or incubator set to the desired temperature (e.g., 20 ± 1°C)

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

-

Reagents:

-

This compound (technical grade)

-

High-purity organic solvents (analytical grade)

-

Experimental Procedure

Step 1: Preliminary Test

-

Weigh 0.1 g of the this compound technical material into a 10 ml stoppered graduated cylinder.

-

Add the selected organic solvent in small, measured increments (e.g., 0.5 ml, 1.0 ml, 2.0 ml, etc.).

-

After each addition, stopper the cylinder and shake vigorously. The use of a vortex mixer is recommended to ensure thorough mixing.

-

Allow the cylinder to stand in a thermostatically controlled environment at the test temperature until the solution clarifies.

-

Observe for complete dissolution of the solid material. The approximate solubility is determined by the total volume of solvent required to dissolve the sample completely.

Step 2: Definitive Test

-

Based on the preliminary test, weigh an appropriate amount of this compound into a 10 ml graduated cylinder. The mass of the sample is chosen to allow for a more precise determination within the estimated solubility range.

-

Add the organic solvent in smaller, more precise increments than in the preliminary test.

-

After each addition, ensure the mixture is thoroughly agitated and allowed to equilibrate at the specified temperature.

-

The endpoint is reached when the last of the solid material has just dissolved.

-

The solubility is then calculated and reported in g/L or g/kg.

-

The determination should be performed in duplicate for each solvent.

Analytical Confirmation

While CIPAC MT 181 relies on visual observation for dissolution, for more accurate and quantitative analysis, especially for lower solubilities or in cases of colored solutions, analytical techniques are employed to determine the concentration of the dissolved analyte in the saturated solution. Common methods include:

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. The sample is dissolved in a mobile phase and pumped through a column containing a stationary phase, leading to separation based on affinity.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent according to the principles of CIPAC Method MT 181.

Workflow for determining this compound solubility in organic solvents.

This guide provides a foundational understanding of this compound's solubility in organic solvents, supported by quantitative data and established experimental methodologies. This information is critical for the formulation of effective and stable products and for the development of reliable analytical methods. For regulatory submissions, adherence to standardized protocols such as those provided by CIPAC is essential.

References

Cycloxydim E/Z Isomerism: A Technical Guide to Biological Activity and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of cycloxydim's herbicidal activity, focusing on the crucial role of E/Z isomerism. This compound is a post-emergence herbicide valued for its selective control of grass weeds.[1] Its efficacy is intrinsically linked to its molecular geometry, specifically the configuration around the C=N double bond of its ethoxyimino group, which gives rise to E (entgegen) and Z (zusammen) isomers. This document provides a comprehensive overview of the differential biological activity of these isomers, detailed experimental protocols for their evaluation, and visual representations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's herbicidal effect stems from its potent inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the carboxylation of acetyl-CoA to form malonyl-CoA.[5] This process is fundamental for the production of lipids necessary for building cell membranes and for energy storage.

In sensitive grass species, this compound binds to the carboxyltransferase (CT) domain of the plastidic ACCase, blocking its function.[2][6] This inhibition disrupts fatty acid synthesis, leading to a cascade of downstream effects, including the cessation of cell membrane production, leakage of cellular contents, and ultimately, cell death.[2][3][4] The selectivity of this compound for grasses over broadleaf crops is attributed to structural differences in the ACCase enzyme; the form of the enzyme present in broadleaf plants is significantly less sensitive to this class of herbicides.[2]

E/Z Isomerism and its Impact on Biological Activity

The ethoxyimino group in the this compound molecule allows for the existence of two geometric isomers: E and Z. The commercial formulation of this compound consists almost exclusively of the E-isomer.[1] However, exposure to environmental factors such as sunlight, temperature, and changes in solvent polarity and pH can induce isomerization, leading to a mixture of both E and Z forms.[1][7]

Data Presentation: Comparative Biological Activity of Alloxydim Isomers

The following table summarizes the quantitative data on the herbicidal activity of alloxydim's E-isomer and an E/Z isomeric mixture on wheat, which serves as a strong predictive model for this compound's behavior.

| Isomer/Mixture | Test Species | Endpoint | IC50 Value (mg L-1) | Reference |

| E-Alloxydim | Wheat (Triticum aestivum) | Root Length Inhibition | 0.37 | [7] |

| E/Z Alloxydim Mixture | Wheat (Triticum aestivum) | Root Length Inhibition | 0.70 | [7] |

Table 1: The IC50 values for the inhibition of wheat root length by the E-isomer of alloxydim and a mixture of its E/Z isomers. The higher IC50 value for the mixture indicates reduced phytotoxicity, attributed to the presence of the inactive Z-isomer.[7]

Experimental Protocols

This section provides detailed methodologies for the separation of this compound E/Z isomers and the subsequent evaluation of their biological activity.

Preparative Separation of this compound E/Z Isomers by HPLC

This protocol describes a general method for the separation of this compound's geometric isomers using preparative High-Performance Liquid Chromatography (HPLC), a technique widely used for isomer separation.[8][9][10]

Objective: To isolate pure fractions of the E- and Z-isomers of this compound from an isomerized mixture.

Materials and Equipment:

-

This compound standard (predominantly E-isomer)

-

UV lamp (for inducing isomerization)

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Rotary evaporator

Methodology:

-

Isomerization: Prepare a concentrated solution of this compound in a suitable solvent (e.g., acetonitrile). Expose the solution to UV light for a defined period to induce partial conversion of the E-isomer to the Z-isomer. Monitor the isomerization process using analytical HPLC until a desired ratio of E:Z isomers is achieved.

-

Chromatographic Conditions:

-

Column: A preparative C18 column is suitable for this separation.

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point for reverse-phase separation of such compounds. The exact gradient profile should be optimized to achieve baseline separation of the E and Z isomer peaks.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column and should be optimized for the best resolution and run time.

-

Detection: Monitor the elution of the isomers using a UV detector at a wavelength where both isomers have strong absorbance.

-

-

Fraction Collection: Set up the fraction collector to isolate the eluent corresponding to the peaks of the E- and Z-isomers.

-

Solvent Removal and Quantification: Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure. The purity of the isolated isomers should be confirmed by analytical HPLC, and their identity can be verified using spectroscopic methods such as NMR.

In Vitro ACCase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the separated this compound isomers on the ACCase enzyme, allowing for the calculation of IC50 values.

Objective: To quantify the inhibition of ACCase activity by the E- and Z-isomers of this compound.

Materials and Equipment:

-

Isolated E- and Z-isomers of this compound

-

Plant tissue from a sensitive grass species (e.g., barley)

-

Enzyme extraction buffer

-

Reaction buffer containing ATP, NaHCO3 (as a source of 14CO2 or for a colorimetric assay), and acetyl-CoA

-

Liquid scintillation counter (for radiometric assay) or spectrophotometer (for colorimetric assay)

-

Centrifuge

Methodology:

-

Enzyme Extraction: Homogenize fresh, young leaf tissue from a sensitive grass species in a cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

-

Assay Reaction: In a microplate or reaction tubes, combine the enzyme extract with the reaction buffer. Add varying concentrations of the E- and Z-isomers of this compound (dissolved in a suitable solvent like DMSO) to different wells. Include a control with no inhibitor.

-

Initiation and Incubation: Start the reaction by adding the substrate, acetyl-CoA. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Measurement of Activity:

-

Radiometric Method: If using [14C]bicarbonate, the incorporation of 14C into the acid-stable product (malonyl-CoA) is measured by liquid scintillation counting.

-

Colorimetric Method: Alternatively, non-radiometric methods can be used that measure the depletion of ATP or the production of ADP.

-

-

Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Whole-Plant Herbicidal Activity Bioassay

This protocol describes a dose-response experiment to determine the herbicidal efficacy (GR50 - the dose causing 50% growth reduction) of the this compound isomers on whole plants.[11][12][13][14][15]

Objective: To determine the GR50 values for the E- and Z-isomers of this compound on a sensitive grass species.

Materials and Equipment:

-

Seeds of a sensitive grass species (e.g., ryegrass, barnyardgrass)

-

Pots and sterile potting mix

-

Growth chamber or greenhouse with controlled environmental conditions

-

Isolated E- and Z-isomers of this compound

-

Herbicide sprayer

-

Balance for weighing plant biomass

Methodology:

-

Plant Growth: Sow seeds of the test species in pots filled with potting mix. Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Herbicide Application: Prepare a series of dilutions for both the E- and Z-isomers of this compound. Apply the different concentrations of each isomer to separate sets of pots using a calibrated herbicide sprayer to ensure uniform coverage. Include an untreated control group.

-

Post-Treatment Growth and Assessment: Return the treated plants to the controlled environment. After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis). Harvest the above-ground biomass from each pot, dry it in an oven, and record the dry weight.

-

Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Plot the percent growth reduction against the logarithm of the herbicide dose. Use a log-logistic dose-response model to analyze the data and determine the GR50 value for each isomer.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: ACCase Inhibition Pathway by this compound.

Caption: Experimental Workflow for Isomer Evaluation.

Downstream Signaling and Cellular Consequences

The inhibition of ACCase and the subsequent disruption of fatty acid biosynthesis trigger a series of downstream cellular events. The depletion of lipids for membrane synthesis leads to a loss of cell membrane integrity and ultimately cell death.[3] Furthermore, the blockage of this key metabolic pathway can lead to an accumulation of upstream metabolites, such as sugars, which can further disrupt cellular homeostasis.[4]

Recent research has highlighted the role of lipids and their derivatives as signaling molecules in plants, particularly in response to stress.[16][17][18][19] Disruptions in the levels of specific fatty acids, sphingolipids, and oxylipins can activate signaling cascades that are involved in programmed cell death (PCD) and other defense responses.[16][17][20] While the precise signaling pathways activated by this compound-induced ACCase inhibition are a complex area of research, it is evident that the consequences extend beyond simple starvation for lipids, likely involving the active triggering of cell death programs.

Conclusion

The herbicidal activity of this compound is fundamentally dependent on its stereochemistry. The E-isomer is the biologically active form, potently inhibiting the ACCase enzyme in sensitive grass species. The Z-isomer, which can be formed under various environmental conditions, is likely inactive and its presence can reduce the overall efficacy of the herbicide. This technical guide has provided a detailed overview of the mechanism of action, the significance of E/Z isomerism, and comprehensive protocols for the separation and biological evaluation of these isomers. The provided visualizations of the biochemical pathway and experimental workflow serve to further clarify these complex processes. For researchers and professionals in drug and herbicide development, a thorough understanding of stereoisomerism is paramount for the design of more effective and reliable chemical solutions.

References

- 1. fao.org [fao.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Separation of Geometric Isomers Using Chromatographic Techniques [eureka.patsnap.com]

- 9. Separation Techniques for Identifying Geometric Isomers in Organic Mixtures [eureka.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cambridge.org [cambridge.org]

- 13. Herbicide Bioassay - Woods End Laboratories [woodsend.com]

- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Lipids and Lipid-Mediated Signaling in Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Drought and heat stress mediated activation of lipid signaling in plants: a critical review [frontiersin.org]

- 18. Fatty Acid– and Lipid-Mediated Signaling in Plant Defense | Annual Reviews [annualreviews.org]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Metabolic Pathway of Cycloxydim in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloxydim is a post-emergence herbicide belonging to the cyclohexanedione oxime family, utilized for the selective control of grass weeds in various broadleaf crops. Its efficacy is rooted in the targeted inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis. The metabolic fate of this compound in plants is a complex process involving several biochemical transformations that ultimately determine its selectivity and persistence. This technical guide provides a comprehensive overview of the this compound metabolic pathway in plants, detailing its absorption, translocation, and enzymatic degradation. It includes quantitative data on metabolite distribution, detailed experimental protocols for its study, and visual representations of the metabolic and related signaling pathways.

Introduction

This compound is a systemic herbicide that is rapidly absorbed by the foliage and translocated throughout the plant.[1] Its mode of action is the inhibition of the plastidic acetyl-CoA carboxylase (ACCase), an enzyme that catalyzes the first committed step of de novo fatty acid biosynthesis in grasses.[2][3] This inhibition leads to a cessation of lipid production, ultimately resulting in the death of susceptible grass species. Broadleaf plants are generally tolerant to this compound due to the presence of an insensitive ACCase isoform. Understanding the metabolic pathway of this compound is crucial for optimizing its use, managing resistance, and assessing its environmental impact.

Absorption and Translocation

Following foliar application, this compound is rapidly absorbed by the leaves of plants.[1] Studies using radiolabeled [14C]this compound have shown that it is translocated from the treated leaves to other parts of the plant, including the roots and newly developing tissues.[4] The translocation occurs via both the xylem and phloem, allowing for the accumulation of the herbicide in meristematic regions, where its inhibitory effect on fatty acid synthesis is most pronounced.[1]

Metabolic Pathway of this compound

The metabolism of this compound in plants proceeds through a series of detoxification reactions, primarily involving oxidation, hydroxylation, and cleavage of the parent molecule. These transformations are catalyzed by various enzymes, leading to the formation of more polar and less phytotoxic metabolites. The principal metabolic steps are outlined below.

Phase I Metabolism: Functionalization

a) Oxidation: The initial and major metabolic transformation is the oxidation of the sulfur atom in the thiane ring, leading to the formation of this compound sulfoxide (this compound-TSO) and subsequently this compound sulfone (this compound-TSO2).[2][5] This reaction is likely catalyzed by cytochrome P450 monooxygenases (CYPs) , a large family of enzymes known to be involved in the oxidative metabolism of various xenobiotics, including herbicides.[6][7]

b) Hydroxylation: Another key metabolic reaction is the hydroxylation of the cyclohexenone ring, typically at the 5-position, to form 5-hydroxy-cycloxydim (this compound-5-OH).[2] This hydroxylation can also occur on the sulfoxide metabolite, leading to the formation of 5-hydroxy-cycloxydim sulfoxide (this compound-5-OH-TSO).[4] These reactions are also characteristic of cytochrome P450 monooxygenases .[6][8]

c) Cleavage of the Oxime Ether Group: The ethoxyimino side chain can be cleaved, resulting in the loss of the ethyl group. This can be followed by a Beckmann rearrangement, leading to the formation of metabolites such as this compound-T1SO and this compound-T2SO.[5]

Phase II Metabolism: Conjugation

The hydroxylated metabolites formed in Phase I can undergo conjugation with endogenous molecules, such as glucose, to form more water-soluble and readily transportable glycosides. This process is catalyzed by UDP-glycosyltransferases (UGTs) .[9][10] These conjugates are then typically sequestered into the vacuole for storage or further degradation.

Phase III Metabolism: Sequestration and Further Degradation

The conjugated metabolites are transported into the vacuole by ATP-binding cassette (ABC) transporters. Further degradation of the cyclohexenone ring can occur, leading to the formation of substituted glutaric acid derivatives.[5]

Quantitative Data on this compound Metabolism

The rate and extent of this compound metabolism vary among plant species, which is a key factor in its selectivity. The following tables summarize quantitative data on the distribution of this compound and its major metabolites in different plant tissues. Data are presented as a percentage of the total recovered radioactivity (%TRR) or in mg/kg.

Table 1: Distribution of this compound and its Metabolites in Sugar Beet

| Time After Treatment | Tissue | Compound | Concentration (%TRR) | Concentration (mg/kg eq.) | Reference |

| 1 Day | Tops | This compound-TSO | 31.6 | 7.6 | [5] |

| 1 Day | Roots | This compound-TSO | 60.1 | 2.4 | [5] |

| 1 Day | Tops | This compound-TSO2 | 16-18 | - | [5] |

| 22 Days | Tops | This compound-TSO2 | 13.9 | 0.18 | [5] |

| 22 Days | Tops | This compound-T2SO | 11.0 | 0.14 | [5] |

| At Harvest (94 Days) | Tops | This compound-T1SO | 19.0 | 0.42 | [5] |

| At Harvest (94 Days) | Roots | This compound-T1SO | 14.0 | 0.02 | [5] |

Table 2: Distribution of this compound and its Metabolites in Soybean

| Time After Treatment | Tissue | Compound | Concentration (%TRR) | Concentration (mg/kg eq.) | Reference |

| 7 Days | Primary Leaves & Roots | Total [14C] Residues | - | 25-26 µg/g | [4] |

| At Harvest | Seeds | This compound-TSO | 11.9 - 18.3 | 0.078 - 0.42 | [4] |

| At Harvest | Seeds | This compound-T2SO | 4.8 - 18.0 | 0.11 - 3.7 | [4] |

| At Harvest | Seeds | This compound-5-OH-TSO | 6.4 - 8.7 | 0.2 - 1.3 | [4] |

| At Harvest | Seeds | This compound-5-OH-TSO2 | 4.5 - 12.0 | 0.06 - 0.90 | [4] |

Table 3: Comparative Metabolism in Resistant and Susceptible Weeds (Avena fatua)

| Population | Herbicide | ED₅₀ (g/ha) | GR₅₀ (g/ha) | Resistance Factor (ED₅₀) | Resistance Factor (GR₅₀) | Reference |

| Susceptible | This compound | 13.9 | 12.2 | - | - | [11] |

| Resistant (R2) | This compound | 78.1 | 114.7 | 5.6 | 9.4 | [11] |

| Resistant (R3) | This compound | 81.9 | 140.3 | 5.9 | 11.5 | [11] |

| Resistant (R5) | This compound | >600 | >1200 | >43.2 | >98.4 | [11] |

Signaling Pathways and Logical Relationships

The herbicidal action of this compound, through the inhibition of ACCase, disrupts lipid biosynthesis, a fundamental process for membrane integrity and cell growth. This disruption can trigger a cascade of stress responses in the plant. While direct studies on this compound's effect on specific signaling pathways are limited, logical relationships can be inferred based on its mode of action and known plant stress responses.

The inhibition of fatty acid synthesis can lead to membrane dysfunction, which is a potent trigger for the production of stress-related phytohormones such as abscisic acid (ABA) and jasmonic acid (JA) .

-

Abscisic Acid (ABA) Signaling: ABA is a key regulator of various stress responses, including stomatal closure to reduce water loss. While not directly demonstrated for this compound, other stressors that disrupt cellular homeostasis are known to induce ABA biosynthesis and signaling.[12][13]

-

Jasmonic Acid (JA) Signaling: JA and its derivatives are central to plant defense responses against herbivores and pathogens, and are also involved in responses to abiotic stress. The cellular damage caused by this compound could potentially activate the JA signaling pathway, leading to the expression of defense-related genes.[14][15]

Experimental Protocols

Study of this compound Translocation using Radiolabeling

This protocol outlines a general procedure for studying the absorption and translocation of this compound in plants using a radiolabeled compound.

Materials:

-

[¹⁴C]this compound (labeled on the cyclohexenone ring)

-

Susceptible and/or tolerant plant species grown to the appropriate stage

-

Microsyringe

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Biological oxidizer

-

Phosphor imager or X-ray film

Procedure:

-

Plant Preparation: Grow plants under controlled environmental conditions. Select uniform plants at the desired growth stage (e.g., 3-4 leaf stage).

-

Application of [¹⁴C]this compound: Apply a known amount of [¹⁴C]this compound solution (typically in a solvent like acetone or ethanol, mixed with a surfactant) as a single droplet to a specific location on a mature leaf using a microsyringe.[4]

-

Incubation: Allow the treated plants to grow for various time points (e.g., 6, 24, 48, 72 hours).

-

Harvesting and Sectioning: At each time point, harvest the plants and carefully section them into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Washing: Wash the surface of the treated leaf with an appropriate solvent (e.g., 10% methanol) to remove any unabsorbed [¹⁴C]this compound.

-

Quantification of Radioactivity:

-

Liquid Scintillation Counting: Combust the dried plant sections in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity in each section is used to quantify the translocation.[4]

-

Autoradiography/Phosphor Imaging: Press the whole plant or sections against a phosphor imager screen or X-ray film to visualize the distribution of the radiolabel.

-

Extraction and Analysis of this compound and its Metabolites by LC-MS/MS

This protocol provides a general framework for the extraction and quantitative analysis of this compound and its metabolites from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue (fresh or frozen)

-

Liquid nitrogen

-

Homogenizer (e.g., bead beater)

-

Extraction solvent (e.g., acetonitrile/water or methanol/water)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical standards of this compound and its metabolites

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a homogenizer.

-

Extraction:

-

Weigh a known amount of the powdered tissue (e.g., 1-5 g) into a centrifuge tube.

-

Add a specific volume of cold extraction solvent (e.g., 10 mL of acetonitrile:water, 80:20, v/v).

-

Homogenize the sample for a few minutes and then shake or vortex for a specified time (e.g., 30 minutes).

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.

-

Collect the supernatant.

-

-

Clean-up (optional but recommended):

-

Pass the supernatant through a conditioned SPE cartridge to remove interfering matrix components.

-

Wash the cartridge with a weak solvent to remove polar impurities.

-

Elute the analytes with a stronger solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and each of its metabolites for quantification and confirmation.

-

Table 4: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | ESI Positive |

| MRM Transitions | Analyte-specific (to be determined using standards) |

| Collision Energy | Optimized for each transition |

Conclusion

The metabolic pathway of this compound in plants is a multifaceted process involving oxidation, hydroxylation, cleavage, and conjugation, which collectively contribute to its detoxification and selectivity. The primary enzymes implicated in these transformations are cytochrome P450 monooxygenases and UDP-glycosyltransferases. Quantitative analysis of metabolite distribution reveals species-specific differences in metabolic rates, which underpins the basis for this compound's selective herbicidal activity and the potential for resistance development in weeds. The disruption of fatty acid biosynthesis by this compound likely triggers broader stress signaling pathways involving phytohormones such as ABA and JA, although further research is needed to fully elucidate these connections. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate details of this compound's fate in plants, contributing to a more comprehensive understanding of its mode of action and metabolism. This knowledge is essential for the sustainable use of this compound in agriculture and the development of novel weed management strategies.

References

- 1. curresweb.com [curresweb.com]

- 2. shimadzu.nl [shimadzu.nl]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. fao.org [fao.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 10. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Cycloheximide on Abscisic Acid Biosynthesis and Stomatal Aperture in Bean Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SnapShot: Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Cycloxydim Degradation in Soil: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the degradation of the herbicide cycloxydim in the soil environment. It details the primary degradation products, their formation and dissipation kinetics, the methodologies used for their study, and the key environmental factors influencing these processes.

Executive Summary

This compound, a post-emergence herbicide, undergoes rapid degradation in soil, primarily through microbial and photolytic pathways. The dissipation of the parent compound is swift, with a half-life often less than 24 hours under aerobic conditions. Degradation proceeds through two main routes: oxidation of the thiopyrane ring sulfur and a Beckmann rearrangement followed by ring closure. This results in a series of metabolites, with this compound-TSO, this compound-TSO2, and this compound-T2SO being the most significant transient products. Ultimately, this compound and its metabolites are further transformed into bound residues and mineralized to carbon dioxide. This document synthesizes available quantitative data, outlines common experimental protocols for studying this compound's fate in soil, and provides visual representations of the degradation pathway and experimental workflows.

This compound Degradation Pathway and Kinetics

The degradation of this compound in soil is a multifaceted process involving several key transformation products. The primary mechanism is the oxidation of the sulfur atom in the thiopyrane ring, leading to the formation of this compound sulfoxide (this compound-TSO) and subsequently this compound sulfone (this compound-TSO2). An alternative pathway involves a Beckmann rearrangement and subsequent ring closure to form this compound-T2S, which can be further oxidized to this compound-T2SO and this compound-T2SO2.

Quantitative Data on Degradation Products

The following tables summarize the dissipation times (DT50 and DT90) for this compound and the formation and dissipation of its major metabolites in soil under aerobic laboratory conditions.

Table 1: Dissipation Times (DT50 & DT90) of this compound in Soil

| Soil Type | Temperature (°C) | pH | Organic Carbon (%) | DT50 (days) | DT90 (days) | Reference |

| Loamy Sand | 22 ± 2 | 6.8 | 2.4 | <0.38 | <1.26 | [1] |

| Loam | 20 | 7.7 | 1.4 | <0.38 | <1.26 | [1] |

| Sandy Loam | 20 | 5.6 | 1.0 | <0.38 | <1.26 | [1] |

Table 2: Formation and Dissipation of Major this compound Metabolites in Loamy Sand Soil at 22 ± 2°C

| Metabolite | Maximum % of Applied Radioactivity (TAR) | Day of Max Formation | DT50 (days) | DT90 (days) | Reference |

| This compound-TSO | 39.5 | 21 | 9.3 - 10.6 | 30.9 - 35.2 | [1][2] |

| This compound-TSO2 | 2.8 | 60 | 8.8 - 12.6 | 29.2 - 41.8 | [1][2] |

| This compound-T2SO | 1.0 | 60 | 17.9 - 291.7 | 59.5 - 969 | [1][2] |

Note: The wide range in DT50 and DT90 for this compound-T2SO reflects significant variability across different soil types and conditions.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathway of this compound in soil.

References

An In-Depth Technical Guide to the Mode of Action of Cycloxydim on Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloxydim, a cyclohexanedione herbicide, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the de novo fatty acid biosynthesis pathway in most grass species. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action, focusing on its inhibitory effects on ACCase. The guide includes a detailed summary of quantitative data on enzyme inhibition, comprehensive experimental protocols for ACCase activity assays, and visual representations of the key pathways and workflows to facilitate a deeper understanding of this herbicide's mode of action.

Introduction

This compound is a post-emergence systemic herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its herbicidal activity stems from its ability to disrupt lipid biosynthesis, a fundamental process for plant growth and development.[2] Specifically, this compound targets and inhibits the enzyme acetyl-CoA carboxylase (ACCase; EC 6.4.1.2).[3] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4] The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage compounds.[2] This ultimately results in the cessation of growth and death of susceptible grass species. The selectivity of this compound is attributed to the structural differences in the ACCase enzyme between susceptible grasses (monocots) and tolerant broadleaf plants (dicots).[5]

Molecular Mechanism of Action

The primary target of this compound is the plastidial isoform of ACCase in susceptible grass species. In grasses, this enzyme is a large, multi-domain homodimer.[6] this compound binds to the carboxyltransferase (CT) domain of the ACCase enzyme, preventing the transfer of the carboxyl group from biotin to acetyl-CoA. This non-competitive inhibition with respect to the substrate acetate effectively blocks the formation of malonyl-CoA, the building block for fatty acid elongation.

Signaling Pathway of ACCase Inhibition by this compound

The following diagram illustrates the key steps in the fatty acid synthesis pathway and the point of inhibition by this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against ACCase has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values demonstrate the high affinity of this compound for the ACCase of susceptible grass species and its significantly lower affinity for the enzyme from tolerant broadleaf species and resistant grass biotypes.

| Plant Species | Biotype | Parameter | Value (µM) | Reference |

| Setaria viridis (Green Foxtail) | Susceptible (S) | IC50 | Not explicitly stated for this compound, but the R biotype's ACCase was 416.7-fold less sensitive. | [7] |

| Setaria viridis (Green Foxtail) | Resistant (R) | IC50 | 416.7-fold higher than S | [7] |

| Alopecurus myosuroides (Black-Grass) | Wild-Type | IC50 | ~0.1 | [6] |

| Alopecurus myosuroides (Black-Grass) | Resistant (Asp-2078-Gly) | IC50 | ~8.35 | [6] |

| Avena fatua (Wild Oat) | Susceptible | GR50 (g ha⁻¹) | 2.5 | [8] |

| Avena fatua (Wild Oat) | Resistant (R5) | GR50 (g ha⁻¹) | >246 | [8] |

| Various Grasses | Susceptible | Ki | 0.02 - 1.95 | [5] |

| Various Broadleaf Plants | Tolerant | Ki | 53 - 2200 | [5] |

Note: GR50 refers to the dose required to reduce plant growth by 50% in whole-plant assays, which reflects but is not a direct measure of enzyme inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Acetyl-CoA Carboxylase (ACCase) Extraction

This protocol is a synthesis of methods described in the literature for the extraction of active ACCase from plant tissues.[9][10]

Materials:

-

Fresh or frozen young leaf tissue (1 g)

-

Liquid nitrogen

-

Extraction Buffer: 100 mM Tricine-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 2 mM benzamidine hydrochloride, 0.5% (w/v) polyvinylpyrrolidone (PVP), 20 mM dithiothreitol (DTT), and 1 mM phenylmethylsulfonyl fluoride (PMSF). (Note: DTT and PMSF should be added fresh).

-

Mortar and pestle

-

Cheesecloth or Miracloth

-

Refrigerated centrifuge

Procedure:

-

Grind 1 g of leaf tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.

-

Homogenize the frozen powder in 10 mL of ice-cold extraction buffer.

-

Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 25,000 x g for 20 minutes at 4°C to remove cell debris.

-

Carefully collect the supernatant containing the crude enzyme extract. Keep the extract on ice and use it immediately for activity assays.

Radiolabeled ACCase Inhibition Assay ([14C]Acetate Incorporation)

This protocol is based on the principle of measuring the incorporation of radiolabeled acetate into fatty acids, as described in several studies.[11][12]

Materials:

-

Crude ACCase extract (from section 4.1)

-

Assay Buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5 mM ATP, 2.5 mM NaHCO₃, 0.5 mM Acetyl-CoA.

-

[1-¹⁴C]Acetate solution

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation vials

-

Scintillation cocktail (e.g., Ultima Gold)

-

Liquid scintillation counter

-

Stopping solution: 6 M HCl

-

Organic solvent for extraction: Chloroform:Methanol (2:1, v/v)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 200 µL.

-

To each tube, add the assay buffer components.

-

Add varying concentrations of this compound (or solvent control) to the respective tubes.

-

Pre-incubate the mixtures at 30°C for 10 minutes.

-

Initiate the reaction by adding the crude enzyme extract and [1-¹⁴C]acetate (final concentration ~0.1 µCi/reaction).

-

Incubate the reactions at 30°C for 20 minutes with gentle shaking.

-

Stop the reaction by adding 50 µL of 6 M HCl. This also helps to remove unincorporated [¹⁴C]bicarbonate.

-

Dry the samples under a stream of air or in a fume hood.

-

Extract the total lipids by adding 500 µL of chloroform:methanol (2:1, v/v). Vortex thoroughly.

-

Add 100 µL of 1 M KCl to partition the phases. Centrifuge briefly.

-

Transfer the lower organic phase containing the radiolabeled fatty acids to a scintillation vial.

-

Evaporate the solvent and add 4 mL of scintillation cocktail.

-

Measure the incorporated radioactivity in counts per minute (cpm) using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

Experimental Workflow for ACCase Inhibition Assay

The following diagram outlines the general workflow for conducting an ACCase inhibition experiment.

References

- 1. This compound (Ref: BAS 517H) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. Molecular Binding of this compound to Acetyl-CoA Carboxylase in Cultivated Soybeans and Weed Plants - Timkin - Agrohimiâ [journals.eco-vector.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 10. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [14C]Acetate Incorporation Assay [bio-protocol.org]

- 12. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cycloxydim Absorption and Translocation in Grasses

Introduction

Cycloxydim is a selective, post-emergence systemic herbicide belonging to the cyclohexanedione (DIM) chemical family.[1] It is specifically designed for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, sugar beet, and oilseed rape.[1][2] Its efficacy is rooted in its rapid absorption by foliage and subsequent translocation to the plant's growing points, where it exerts its phytotoxic effects.[2] this compound's mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme vital for fatty acid synthesis in grasses.[1][3] This targeted action ensures high selectivity, leaving broadleaf crops unharmed.[1]

This guide provides a detailed examination of the absorption and translocation dynamics of this compound in susceptible grass species, summarizes key quantitative data, and outlines the experimental protocols used to derive this information.

Mechanism of Action: ACCase Inhibition

The primary mode of action for this compound is the potent and specific inhibition of the acetyl-coenzyme A carboxylase (ACCase) enzyme.[3][4] This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids.[3] Fatty acids are fundamental components of cell membranes and are essential for plant growth and development.

In susceptible grasses, this compound binds to the ACCase enzyme, blocking its catalytic activity.[5][6] This leads to a rapid cessation of fatty acid production, which in turn halts the formation of new cell membranes required for cell division and growth.[1] Consequently, growth in the meristematic regions (e.g., shoot and root tips) stops within hours of application. Visual symptoms, such as yellowing and tissue necrosis, typically appear within 4 to 10 days, leading to the death of the weed.[1]

The selectivity of this compound arises from structural differences in the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots).[1] The enzyme in broadleaf plants is significantly less sensitive to inhibition by cyclohexanedione herbicides.[5][6]

Caption: Signaling pathway of this compound's herbicidal action.

Absorption and Translocation

Absorption (Uptake)

This compound is a systemic herbicide primarily absorbed through the foliage of the target grass.[7] Foliar penetration is reported to be very rapid, making the herbicide rainfast within about an hour of application.[1] While the main route of entry is through green plant tissue, some uptake through the roots can also occur. The efficiency of foliar absorption is influenced by several factors, as detailed in Table 1.

Translocation (Movement)

Following absorption, this compound is translocated systemically throughout the plant via both the xylem and phloem.[8] This movement is directed towards areas of high metabolic activity, particularly the meristematic tissues in the shoots, roots, and rhizomes.[2] The accumulation of the herbicide in these growing points is critical for its efficacy, as it ensures the disruption of lipid synthesis where it is most needed for new growth.[8]

Data Presentation

Table 1: Factors Influencing this compound Absorption

| Factor Category | Specific Factor | Effect on Absorption | Citation(s) |

| Environmental | High Humidity | Increases | [9] |

| Warm Temperature | Increases | [9] | |

| Good Soil Moisture | Increases | [9] | |

| Application | Adjuvants (e.g., Crop Oil Concentrate) | Significantly Increases | [1][8] |

| Spray Solution pH | Can influence (protonated form is absorbed more efficiently) | [10] | |

| Plant-Related | Plant Growth Stage | Younger plants with thinner cuticles absorb more readily | [9] |

| Grass Species | Varies; may contribute to differential sensitivity |

Note on Quantitative Data: Specific absorption and translocation data for radiolabeled this compound is limited in publicly accessible literature. The following tables present quantitative data for clethodim , a closely related cyclohexanedione (DIM) herbicide, to serve as a representative example of the absorption and translocation dynamics expected for this chemical class in grasses.

Table 2: Quantitative Foliar Absorption of a Representative Cyclohexanedione Herbicide (Clethodim) in Bermudagrass

Data is expressed as the percentage of applied ¹⁴C-herbicide absorbed over time.

| Time After Treatment (Hours) | ¹⁴C-Clethodim Absorbed (%) |

|---|---|

| 1 | 15 - 20 |

| 4 | 25 - 35 |

| 12 | 30 - 45 |

| 24 | 40 - 60 |

| 48 | 65 - 80 |

| 72 | 80 - 85 |

Source: Adapted from studies on ¹⁴C-clethodim absorption in bermudagrass. Actual values vary with formulation and adjuvants.[2][11]

Table 3: Quantitative Translocation of a Representative Cyclohexanedione Herbicide (Clethodim) in Bermudagrass (72 Hours After Treatment)

Data is expressed as the percentage of the total absorbed ¹⁴C-herbicide found in different plant parts.

| Plant Part | ¹⁴C-Clethodim Distribution (% of Absorbed) |

|---|---|

| Treated Leaf | 79 - 95 |

| Shoots (above treated leaf) | 3 - 15 |

| Shoots (below treated leaf) & Crown | 1 - 5 |

| Roots | < 1 |

Source: Adapted from studies on ¹⁴C-clethodim translocation. The majority of the herbicide remains in the treated leaf, with a small but effective amount moving to other tissues.[2][11][12]

Table 4: Dose-Response of Avena fatua (Wild Oat) Populations to this compound

ED₅₀: Effective dose for 50% survival reduction. GR₅₀: Dose for 50% growth (shoot dry weight) reduction. RF: Resistance Factor (Resistant ED₅₀ / Susceptible ED₅₀).

| Population ID | Type | ED₅₀ (g a.i./ha) | GR₅₀ (g a.i./ha) | Resistance Factor (RF) based on GR₅₀ |

|---|---|---|---|---|

| S (Mean) | Susceptible | 11.2 | 7.7 | - |

| R2 | Resistant | >1200 | 118.9 | 15.4 |

| R3 | Resistant | >1200 | 134.7 | 17.5 |

| R4 | Resistant | 148.9 | 113.6 | 14.8 |

| R5 | Resistant | >1200 | 757.7 | 98.4 |

Source: Data from a 2020 study on herbicide resistance in Avena fatua populations from Ireland.[1]

Experimental Protocols

Protocol: Foliar Absorption and Translocation Study using ¹⁴C-Cycloxydim

This protocol outlines a standard method for quantifying the uptake and movement of this compound in a target grass species using a radiolabeled active ingredient.

1. Plant Cultivation:

-

Grow a uniform cohort of the target grass species (e.g., Avena fatua) in pots containing a standardized soil mix.

-

Maintain plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

-

Use plants at a consistent growth stage (e.g., 3-4 leaf stage) for all replicates.[1]

2. Preparation of Treatment Solution:

-

Prepare a treatment solution containing a known concentration of formulated this compound, the recommended adjuvant (e.g., crop oil concentrate), and a precise amount of ¹⁴C-labeled this compound to achieve a target radioactivity level (e.g., 2.0 kBq per plant).

3. Herbicide Application:

-

Using a microsyringe, apply a specific volume (e.g., 10 µL) of the ¹⁴C-cycloxydim treatment solution in small droplets to a defined area of a single leaf (typically the second or third fully expanded leaf).

4. Time-Course Harvesting:

-

Harvest replicate plants at predetermined time points after treatment (e.g., 1, 4, 12, 24, 48, 72 hours).[2]

5. Sample Processing:

-

Leaf Wash (Unabsorbed Herbicide): At harvest, carefully excise the treated leaf. Wash the leaf surface by agitating it for 30-60 seconds in a vial containing a suitable solvent (e.g., 10 mL of acetone:water 1:1 v/v) to remove unabsorbed ¹⁴C-cycloxydim.

-

Plant Sectioning: Divide the remaining plant material into distinct parts: treated leaf (after washing), shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Drying and Weighing: Dry all plant sections in an oven at 60°C for 48 hours and record the dry weight.

6. Quantification of Radioactivity:

-

Liquid Scintillation Counting (LSC):

-

Take an aliquot from the leaf wash solution, add it to a scintillation cocktail, and quantify the radioactivity using an LSC to determine the amount of unabsorbed herbicide.[13]

-

Process the dried plant sections via biological oxidation. A sample oxidizer combusts the tissue, trapping the resulting ¹⁴CO₂ in a special scintillation cocktail.

-

Quantify the radioactivity in these samples using the LSC.

-

7. Data Analysis:

-

Absorption Calculation: Calculate absorbed radioactivity as the total applied radioactivity minus the radioactivity recovered in the leaf wash. Express this as a percentage of the total applied.

-

Translocation Calculation: For each plant part, express the recovered radioactivity as a percentage of the total absorbed radioactivity to determine the distribution pattern.

Caption: Workflow for a ¹⁴C-Cycloxydim absorption & translocation study.

Protocol: In Vitro ACCase Inhibition Assay

This protocol determines the concentration of this compound required to inhibit 50% of ACCase enzyme activity (IC₅₀), providing a direct measure of its effect at the target site.

1. Enzyme Extraction:

-

Harvest fresh, young leaf tissue (1-2 g) from susceptible and/or resistant grass biotypes.

-

Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder.[6]

-

Homogenize the powder in a cold extraction buffer [e.g., 100 mM Tricine (pH 8.0), 1 mM EDTA, 10% glycerol, with protease inhibitors].[6][14]

-

Centrifuge the homogenate at high speed (e.g., 25,000 x g) at 4°C for 20 minutes to remove cell debris. The resulting supernatant contains the partially purified ACCase enzyme.[6]

2. ACCase Activity Assay:

-

The assay is typically performed in a 96-well microplate.

-

Prepare a reaction mixture in each well containing:

-

Initiate the reaction by adding the final substrate, acetyl-CoA.[3]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15-30 minutes).

3. Measurement of Inhibition:

-

ACCase activity is measured by quantifying the rate of conversion of acetyl-CoA to malonyl-CoA. A common method is a radiometric assay that measures the incorporation of ¹⁴C from radiolabeled bicarbonate (NaH¹⁴CO₃) into an acid-stable product (malonyl-CoA).

-

Alternatively, a colorimetric method like the malachite green assay can be used, which measures the phosphate released from ATP during the reaction.[3][14]

4. Data Analysis:

-

Express the enzyme activity at each herbicide concentration as a percentage of the control (no herbicide).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and calculate the IC₅₀ value.[15] The IC₅₀ is the herbicide concentration that causes 50% inhibition of enzyme activity.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Formulation and Adjuvant Effects on Uptake and Translocation of Clethodim in Bermudagrass (Cynodon dactylon) | Weed Science | Cambridge Core [cambridge.org]

- 3. bioone.org [bioone.org]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ncwss.org [ncwss.org]

- 8. invasive.org [invasive.org]

- 9. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. cambridge.org [cambridge.org]

- 15. researchgate.net [researchgate.net]

The Environmental Journey of Cycloxydim: A Technical Deep Dive into its Fate and Metabolites

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the environmental fate of the herbicide cycloxydim and its metabolites. This whitepaper provides a thorough analysis of the chemical's behavior in soil and water, supported by quantitative data, detailed experimental protocols, and novel visualizations of its degradation pathways.

This compound, a post-emergence herbicide, is valued for its efficacy in controlling grass weeds. However, understanding its environmental persistence, mobility, and transformation is crucial for assessing its ecological impact. This guide synthesizes available scientific data to present a clear picture of these processes.

Abiotic Degradation: The Role of Light and Water

This compound is susceptible to degradation through hydrolysis and photolysis. The rate of these processes is significantly influenced by environmental conditions such as pH and the presence of sunlight.

Hydrolysis: The breakdown of this compound in water is pH-dependent. Under acidic conditions (pH 4), its half-life (DT50) is approximately 2.1 days at 25°C. This stability increases significantly as the pH becomes more neutral, with an extrapolated half-life of 264 days at pH 7.[1] This indicates that in neutral aquatic environments, hydrolysis is a relatively slow degradation pathway.

Photolysis: Exposure to sunlight accelerates the degradation of this compound. In aqueous solutions, photolysis is a key dissipation route.[2] On soil surfaces, photolytic degradation is also rapid. Studies have shown that when applied to a loamy sand soil and exposed to simulated sunlight, this compound residues dropped to just 2% of the applied radioactivity within 8 hours.[3] This process leads to the formation of several metabolites, with this compound-TSO and this compound-T2SO being the predominant products, accounting for 77-81% of the initial application after 3 to 8 hours of irradiation.[3]

Biotic Degradation in Soil: A Rapid Transformation

In the soil environment, this compound undergoes rapid biotic degradation, primarily driven by microbial activity. The typical half-life in aerobic soil is very short, often less than 9 hours.[1][3] This rapid breakdown leads to the formation of a series of metabolites.